2-Methyl-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrazine
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Overview
Description
2-Methyl-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrazine is a complex organic compound that features a pyrazine ring substituted with a piperidine moiety and a pyrazin-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrazine typically involves multi-step organic reactions. One common approach is to start with the pyrazine ring and introduce the piperidine moiety through nucleophilic substitution reactions. The pyrazin-2-yloxy group can be introduced via etherification reactions using appropriate pyrazine derivatives and alkylating agents .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of catalytic processes to minimize the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine N-oxides, while reduction could produce various reduced pyrazine derivatives .
Scientific Research Applications
2-Methyl-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: A pyrazine derivative used as an anti-tubercular agent.
Piperidine derivatives: Compounds containing the piperidine moiety, widely used in pharmaceuticals.
Uniqueness
2-Methyl-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrazine is unique due to its combination of a pyrazine ring with a piperidine moiety and a pyrazin-2-yloxy group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C15H19N5O |
---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
2-methyl-6-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]pyrazine |
InChI |
InChI=1S/C15H19N5O/c1-12-8-17-9-14(19-12)20-6-2-13(3-7-20)11-21-15-10-16-4-5-18-15/h4-5,8-10,13H,2-3,6-7,11H2,1H3 |
InChI Key |
XCBXGCLSVLTFBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=N1)N2CCC(CC2)COC3=NC=CN=C3 |
Origin of Product |
United States |
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